2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Description
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a hydroxyl group at the C3 position and a formamido group linked to a 3-bromophenyl ring at the C2 position. This structure combines a polar hydroxy group with a halogenated aromatic moiety, making it a candidate for studying structure-activity relationships in medicinal chemistry or material science.
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c11-7-3-1-2-6(4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDCHOSSDQRVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid typically involves the reaction of 3-bromobenzoyl chloride with serine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research for studying protein interactions and modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and formamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The hydroxyl group also contributes to its reactivity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Key Observations :
- Halogen Effects : Bromine (as in the target compound) increases molecular weight and lipophilicity compared to fluorine analogs (e.g., ). The meta-bromine position may enhance steric effects compared to para-substituted derivatives.
- Ring Systems : Pyridine () vs. phenyl rings alter electronic properties and bioavailability. Adamantyl () introduces rigidity and bulk, likely affecting receptor binding.
Physicochemical Properties
Table 2: Physicochemical Data
Insights :
- The target compound’s hydroxyl group likely improves aqueous solubility over non-hydroxylated analogs like .
- Bromine’s electron-withdrawing effect may reduce stability under basic conditions compared to fluorine derivatives.
Crystallographic and Structural Data
X-ray studies on analogs like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid () reveal planar aromatic rings and intermolecular hydrogen bonds (R factor = 0.065). The SHELX software suite () is widely used for such analyses, suggesting similar methods could resolve the target compound’s structure.
Biological Activity
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid (CAS No. 1396999-37-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various applications, and insights from recent research.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrNO4, with a molecular weight of 288.1 g/mol. The compound features a bromophenyl group, which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative damage. |
| Enzyme Inhibition | May inhibit enzymes critical for cancer cell metabolism. |
| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines. |
| Antimicrobial | Potential activity against bacterial strains, although further studies are needed. |
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that the compound showed significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Research indicated that this compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
- Antimicrobial Properties : In vitro studies revealed that the compound had antimicrobial effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that the presence of the bromine atom significantly enhances the biological activity of this compound compared to its analogs without halogen substitutions.
| Compound | Activity Level | Notes |
|---|---|---|
| 2-Amino-3-hydroxypropanoic acid | Moderate | Lacks bromine; lower enzyme inhibition. |
| 2-[(4-Chlorophenyl)formamido]-3-hydroxypropanoic acid | Low | Reduced cytotoxicity; less effective as an antioxidant. |
| This compound | High | Strong antioxidant and cytotoxic properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
